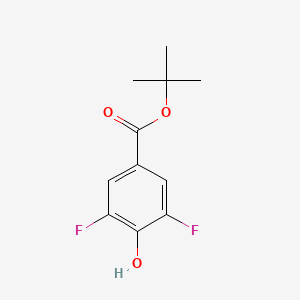

Tert-butyl 3,5-difluoro-4-hydroxybenzoate

Description

tert-Butyl 3,5-difluoro-4-hydroxybenzoate is a fluorinated aromatic ester featuring a tert-butyl ester group, fluorine substituents at the 3- and 5-positions, and a hydroxyl group at the 4-position of the benzoate ring.

The tert-butyl ester moiety enhances lipophilicity and steric bulk, which may improve stability and alter solubility compared to the free carboxylic acid form. The hydroxyl group at position 4 enables hydrogen bonding, which could affect crystallinity or interaction with biological targets.

Based on related studies, this compound may serve as an intermediate in pharmaceutical or agrochemical synthesis, particularly where fluorinated aromatic systems are desired. However, its enzymatic reactivity is likely distinct from the free acid form (3,5-difluoro-4-hydroxybenzoate), which is a known substrate for 4-hydroxybenzoate 1-hydroxylase .

Properties

IUPAC Name |

tert-butyl 3,5-difluoro-4-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O3/c1-11(2,3)16-10(15)6-4-7(12)9(14)8(13)5-6/h4-5,14H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWUQGGSTEIXQSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C(=C1)F)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,5-difluoro-4-hydroxybenzoate typically involves the esterification of 3,5-difluoro-4-hydroxybenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions:

Reduction: Reduction reactions may target the carbonyl group in the ester, potentially converting it to an alcohol.

Substitution: The difluoro groups can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Tert-butyl 3,5-difluoro-4-hydroxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis .

Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. Derivatives of this compound have shown anti-inflammatory activities comparable to indomethacin .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl 3,5-difluoro-4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The difluoro groups can enhance the compound’s stability and lipophilicity, affecting its distribution and efficacy in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-butyl 3,5-difluoro-4-hydroxybenzoate with structurally related compounds, focusing on molecular properties, functional groups, and reactivity.

Table 1: Structural and Functional Comparison

* Inferred data due to lack of direct evidence.

Key Comparisons

Functional Group Impact on Reactivity Hydroxyl vs. In contrast, the formyl group in its analog (tert-butyl 3,5-difluoro-4-formylbenzoate) introduces aldehyde reactivity, enabling nucleophilic additions (e.g., Grignard reactions) . Ester vs. Carboxylic Acid: The free acid form (3,5-difluoro-4-hydroxybenzoate) is enzymatically active, serving as a substrate for 4-hydroxybenzoate 1-hydroxylase . The tert-butyl ester derivative likely lacks this reactivity due to steric hindrance and the absence of a free carboxylate for enzyme binding.

Stability: Fluorine atoms enhance thermal and oxidative stability. The tert-butyl ester in evidence 2 is noted as stable under recommended storage conditions , suggesting similar stability for the fluorinated analog.

Synthetic Utility

- The formyl derivative (tert-butyl 3,5-difluoro-4-formylbenzoate) is marketed as a spot-supply intermediate, indicating its use in multi-step syntheses . The hydroxyl analog may serve as a protected intermediate for further functionalization (e.g., etherification or phosphorylation).

Biological Activity

Tert-butyl 3,5-difluoro-4-hydroxybenzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the compound's biological activity, mechanisms of action, and its implications in various therapeutic areas, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of difluoro and hydroxy functional groups, which enhance its lipophilicity and stability. These properties influence its distribution and efficacy in biological systems. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The hydroxy group can participate in hydrogen bonding, influencing the compound's reactivity. The difluoro groups may enhance the compound's binding affinity to biological targets, potentially leading to increased pharmacological effects.

Biological Activity

Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) such as indomethacin. These findings suggest that the compound could serve as a potential lead for developing new anti-inflammatory agents.

Table 1: Summary of Biological Activities

Case Studies

1. Anti-inflammatory Effects

A study demonstrated that this compound showed similar anti-inflammatory effects to indomethacin in vitro. The mechanism involved inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation.

2. Neuroprotective Effects

In a model of oxidative stress induced by oxygen-glucose deprivation (OGD), this compound derivatives were found to reduce cell apoptosis and oxidative stress markers. The treatment led to increased levels of protective factors such as nuclear factor-E2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1), indicating a potential neuroprotective role .

Research Applications

The compound has been explored for various applications:

- Medicinal Chemistry: As a pharmacophore in drug development aimed at treating inflammatory diseases.

- Organic Synthesis: Used as an intermediate for synthesizing more complex organic molecules due to its reactive functional groups.

Comparison with Related Compounds

This compound can be compared with similar compounds like 3,5-di-tert-butyl-4-hydroxybenzoic acid and hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate. Each has unique properties that influence their biological activities:

| Compound | Key Features |

|---|---|

| This compound | Difluoro and hydroxy groups enhance activity |

| 3,5-Di-tert-butyl-4-hydroxybenzoic acid | Metabolite used in antistress agents |

| Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate | Industrial applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.